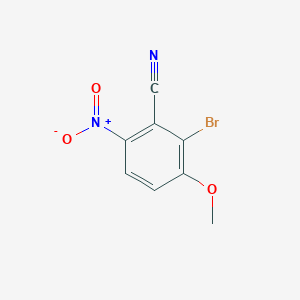

2-Bromo-3-methoxy-6-nitrobenzonitrile

Description

2-Bromo-3-methoxy-6-nitrobenzonitrile is a substituted aromatic compound featuring a bromine atom at the 2-position, a methoxy group at the 3-position, a nitro group at the 6-position, and a cyano group at the benzonitrile core.

Properties

IUPAC Name |

2-bromo-3-methoxy-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c1-14-7-3-2-6(11(12)13)5(4-10)8(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQVKTXUIZKUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-6-nitrobenzonitrile typically involves the bromination of 3-methoxy-6-nitrobenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) of the Bromo Group

The bromine atom at position 2 participates in nucleophilic substitution due to its electron-withdrawing neighboring groups (nitro and nitrile), which activate the aromatic ring for attack.

Notably, the nitro group at position 6 meta-directs incoming nucleophiles to the bromo-substituted position, favoring para-substitution relative to the nitrile . Reactions in non-polar solvents show reduced yields due to poor solubility .

Reduction of the Nitro Group

The nitro group at position 6 is reducible to an amine under controlled conditions, enabling downstream functionalization.

The amine product serves as a precursor for diazotization and coupling reactions, critical in heterocyclic synthesis . Over-reduction or side reactions are mitigated using acetic acid as a solvent .

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis to carboxylic acid or amide under acidic/basic conditions.

Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic routes involve direct hydroxide attack. Competing bromo-group hydrolysis is negligible under these conditions .

Functionalization of the Methoxy Group

The methoxy group is relatively inert but can be demethylated under strong acidic conditions:

| Reaction | Reagents/Conditions | Products | Outcome |

|---|---|---|---|

| Demethylation | HBr (48%), reflux, 12 hours | 2-Bromo-3-hydroxy-6-nitrobenzonitrile | Requires anhydrous conditions to avoid nitrile hydrolysis. |

Demethylation expands utility in phenolic coupling reactions or chelation-based applications.

Multi-Step Reaction Pathways

Combining these reactions enables complex syntheses. For example:

-

Nitro reduction followed by nitrile hydrolysis :

-

Bromo substitution followed by nitro reduction :

Key Research Findings

-

Solvent effects : Polar aprotic solvents (e.g., NMP) enhance NAS yields by stabilizing transition states .

-

Temperature sensitivity : Nitro reduction with Zn/HCl requires controlled reflux to avoid desulfurization .

-

Spectroscopic validation : IR (2231 cm⁻¹) and NMR (δ 4.0 ppm for OCH₃) confirm reaction outcomes .

This compound’s versatility in substitution, reduction, and hydrolysis reactions makes it invaluable in medicinal chemistry and materials science.

Scientific Research Applications

2-Bromo-3-methoxy-6-nitrobenzonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Employed in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-6-nitrobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of multiple functional groups allows it to participate in various binding interactions, influencing its overall effect .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between 2-Bromo-3-methoxy-6-nitrobenzonitrile and related compounds:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and cyano (-CN) groups in this compound strongly deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, 6-Amino-3-bromo-2-fluorobenzonitrile contains an electron-donating amino (-NH₂) group, increasing ring reactivity toward electrophiles. This balance is absent in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene , which lacks a cyano group.

- 4,5-Dimethoxy-2-nitrobenzonitrile has two methoxy groups, likely improving solubility in polar solvents relative to the target compound.

Biological Activity

2-Bromo-3-methoxy-6-nitrobenzonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological properties, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 244.05 g/mol

- Structure : Contains a bromine atom, a methoxy group, and a nitro group attached to a benzonitrile framework.

Synthesis

The synthesis of this compound typically involves the bromination of 3-methoxy-6-nitrobenzonitrile in the presence of suitable reagents. Various methods have been explored, including nucleophilic substitution reactions that yield high purity and yield.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.5 | Induction of apoptosis via caspase activation |

| A549 | 0.7 | Inhibition of tubulin polymerization |

| HL-60 | 0.4 | Cell cycle arrest at G1 phase |

The compound's mechanism of action primarily involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and nuclear condensation observed in treated cells .

Blood-Brain Barrier Penetration

One significant aspect of research on this compound is its potential to penetrate the blood-brain barrier (BBB). Given the challenges associated with treating brain metastases in HER2-positive breast cancer patients, compounds that can effectively cross the BBB are highly sought after. Studies have shown that this compound demonstrates favorable pharmacokinetic properties for CNS penetration .

Case Studies

-

Case Study on HER2-positive Breast Cancer :

A study evaluated the efficacy of this compound in a model of HER2-positive breast cancer with brain metastases. The results indicated significant tumor reduction in mice treated with the compound compared to controls, highlighting its potential as a therapeutic agent for brain metastases . -

Combination Therapy :

Another study assessed the effects of combining this compound with established chemotherapeutics. The combination showed enhanced antitumor activity and reduced side effects compared to monotherapy, suggesting a synergistic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.